N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide
Description
The compound N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide features a piperidine core with distinct functional groups:
- Position 1: A carboxamide group linked to a 2-methoxyphenyl moiety.
- Position 4: A methylene bridge connecting a sulfonamide group derived from 4-(trifluoromethyl)benzenesulfonyl chloride.
This structure combines hydrogen-bonding capacity (via sulfonamide and carboxamide) with lipophilicity (via trifluoromethyl and methoxyphenyl groups), making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[4-(trifluoromethyl)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4S/c1-31-19-5-3-2-4-18(19)26-20(28)27-12-10-15(11-13-27)14-25-32(29,30)17-8-6-16(7-9-17)21(22,23)24/h2-9,15,25H,10-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCMAXTKRYPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 408.43 g/mol
The compound features a piperidine ring, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological activities, particularly as an antagonist for certain receptors. It has shown promise in inhibiting various biological pathways associated with diseases such as cancer and inflammation.
Table 1: Summary of Biological Activities
Case Studies
- NK(1) Receptor Antagonism
- Antitumor Activity
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of N-(2-methoxyphenyl)-4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxamide involves several steps, including the formation of the piperidine core and subsequent functionalization with methoxy and sulfonamide groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthetic Route Overview
- Formation of Piperidine Core : The initial step involves synthesizing the piperidine ring using standard methods.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxyphenyl and trifluoromethylsulfonamide groups.
- Purification : The final product is purified using column chromatography.
Table 2: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Piperidine | Cyclization | Piperidine precursors |
| Functionalization | Electrophilic substitution | Methoxy and sulfonamide reagents |
| Purification | Column chromatography | Silica gel |
Comparison with Similar Compounds
Structural Analogues from Evidence
Table 1: Key Structural Comparisons
Functional Group Analysis
A. Sulfonamide vs. Sulfonyl Groups
- : Replaces NHSO₂ with a sulfonyl (SO₂) group linked to furanylmethyl, reducing hydrogen-bonding capacity but increasing electron-withdrawing effects .
B. Aryl Substituents
- 2-Methoxyphenyl (Target) : The methoxy group at the ortho position may sterically hinder interactions or modulate π-π stacking compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .
- 4-Trifluoromethylphenyl (Target) : The CF₃ group enhances lipophilicity and metabolic stability, a feature shared with and .
C. Carboxamide Linkage
Hypothetical Pharmacological Implications
While specific bioactivity data for the target compound are unavailable in the evidence, structural trends suggest:
Sulfonamido vs. Sulfonyl : Sulfonamido groups (as in the target) may improve binding to serine proteases or kinases compared to sulfonyl-containing analogs .
2-Methoxy vs. 4-Fluoro Substitution : Ortho-substituted aryl groups may reduce off-target interactions compared to para-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
